molecular formula C27H26N4O5S2 B11104867 4-[(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine

4-[(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine

Cat. No.: B11104867
M. Wt: 550.7 g/mol
InChI Key: XNPFPWKRPPRFMC-UHFFFAOYSA-N
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Description

4-[(4-{2-[5-(2-FURYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)SULFONYL]MORPHOLINE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methoxyphenyl group, a pyrazole ring, a thiazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{2-[5-(2-FURYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)SULFONYL]MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Formation of the thiazole ring: This step involves the reaction of a thioamide with an α-haloketone.

    Coupling reactions: The pyrazole and thiazole intermediates are then coupled with a furan ring and a methoxyphenyl group through various coupling reactions.

    Sulfonylation: The final step involves the sulfonylation of the coupled product with morpholine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{2-[5-(2-FURYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)SULFONYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(4-{2-[5-(2-FURYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)SULFONYL]MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-[(4-{2-[5-(2-FURYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)SULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Nitrophenyl)sulfonyl]morpholine: Similar in structure but with a nitrophenyl group instead of the furan and methoxyphenyl groups.

    2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives: These compounds share the furan and sulfonyl groups but differ in the rest of the structure.

Uniqueness

4-[(4-{2-[5-(2-FURYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)SULFONYL]MORPHOLINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N4O5S2

Molecular Weight

550.7 g/mol

IUPAC Name

4-[4-[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C27H26N4O5S2/c1-34-21-8-4-19(5-9-21)23-17-25(26-3-2-14-36-26)31(29-23)27-28-24(18-37-27)20-6-10-22(11-7-20)38(32,33)30-12-15-35-16-13-30/h2-11,14,18,25H,12-13,15-17H2,1H3

InChI Key

XNPFPWKRPPRFMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=NC(=CS4)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6

Origin of Product

United States

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